1-Azaspiro[3.3]heptane hemioxalate
Overview
Description
Azaspiro[3.3]heptane derivatives are a class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their unique structural features and potential pharmacological properties. These compounds are characterized by a spirocyclic structure that includes a nitrogen atom within the ring system, which can influence their chemical and physical properties, as well as their biological activity .
Synthesis Analysis
The synthesis of azaspiro[3.3]heptane derivatives has been explored through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, providing a platform for further selective derivatization . Similarly, 2,6-diazaspiro[3.3]heptanes were synthesized and applied in Pd-catalyzed aryl amination reactions, demonstrating the versatility of these compounds in synthetic chemistry . Asymmetric synthesis has also been achieved, yielding enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are important motifs in drug discovery . Additionally, the synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts has been improved, resulting in more stable and soluble products .
Molecular Structure Analysis
The molecular structure of azaspiro[3.3]heptane derivatives is crucial for their biological activity. For example, the stereochemistry of these compounds has been shown to be significant in the development of quinolone antibacterial agents, with certain stereoisomers displaying more potent activity against various pathogens . Structural and vibrational analyses of these compounds, such as 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, have been conducted using techniques like Density Functional Theory, providing insights into their stability and potential as anticancer drugs .
Chemical Reactions Analysis
Azaspiro[3.3]heptane derivatives participate in a variety of chemical reactions, which can be utilized for further functionalization and development of novel compounds. The bifunctional nature of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows for selective derivatization on the azetidine and cyclobutane rings . The 2,6-diazaspiro[3.3]heptane building block has been shown to be useful in arene amination reactions . These reactions are important for the exploration of chemical space and the discovery of new pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiro[3.3]heptane derivatives are influenced by their spirocyclic structure. For instance, the introduction of a spirocyclic center has been found to lower the logD 7.4 of molecules, which is a measure of their lipophilicity, potentially improving their pharmacokinetic properties . The solubility and stability of these compounds can also be enhanced by forming sulfonate salts, as demonstrated with 2-oxa-6-azaspiro[3.3]heptane . Understanding these properties is essential for the design of compounds with favorable drug-like characteristics.
Mechanism of Action
Target of Action
1-Azaspiro[3.3]heptane hemioxalate is a bioisostere of piperidine . Piperidine is a common structure found in over 30 drugs
Mode of Action
The mode of action of 1-Azaspiro[3It has been synthesized and validated biologically as a bioisostere of piperidine . This suggests that it may interact with its targets in a similar manner to piperidine.
Result of Action
The molecular and cellular effects of 1-Azaspiro[3It has been incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .
properties
IUPAC Name |
1-azaspiro[3.3]heptane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKRJIGDQCVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.C1CC2(C1)CCN2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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